molecular formula C9H14N2OS B7516822 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide

2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide

Cat. No. B7516822
M. Wt: 198.29 g/mol
InChI Key: QNEQJUHCEGTBCS-UHFFFAOYSA-N
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Description

2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biology. MTAA is a derivative of 2-aminoacetophenone and has a molecular formula of C12H15NO2S. In

Scientific Research Applications

2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been studied for its potential applications in various scientific research fields. Some of the areas where 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been investigated include:
1. Cancer Research: 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has been studied as a potential chemotherapeutic agent for various types of cancer, including breast, lung, and colon cancer.
2. Neurodegenerative Diseases: 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with these diseases.
3. Infectious Diseases: 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been studied for its potential antimicrobial properties against various bacterial and fungal infections. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans, among others.

Mechanism of Action

2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide also modulates the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, and modulate the activity of various signaling pathways. 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured through various assays such as cell viability assays, Western blotting, and ELISA. However, 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide also has some limitations. It is relatively unstable and can degrade over time, which may affect its biological activity. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide research. Some of the areas that warrant further investigation include:
1. Optimization of

In Vivo

Studies: Further in vivo studies are needed to evaluate the efficacy and safety of 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide in animal models.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide in humans.
4. Structure-Activity Relationship Studies: Further structure-activity relationship studies may help identify more potent and selective 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide derivatives.
Conclusion:
In conclusion, 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide is a chemical compound that has potential applications in various scientific research fields. Its mechanism of action involves the modulation of various signaling pathways and inhibition of enzyme activity. 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been shown to have promising effects in inhibiting cancer cell growth, protecting against neurodegenerative diseases, and inhibiting microbial growth. Further research is needed to optimize its synthesis method, evaluate its efficacy and safety in vivo and in clinical trials, and identify more potent and selective derivatives.

Synthesis Methods

Further optimization of the synthesis method may lead to improved yields and purity of 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide, which may enhance its biological activity.
2.

properties

IUPAC Name

2-[methyl(1-thiophen-2-ylethyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7(8-4-3-5-13-8)11(2)6-9(10)12/h3-5,7H,6H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEQJUHCEGTBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N(C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide

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